molecular formula C29H33NO4 B1683032 Trifarotene CAS No. 895542-09-3

Trifarotene

Numéro de catalogue: B1683032
Numéro CAS: 895542-09-3
Poids moléculaire: 459.6 g/mol
Clé InChI: MFBCDACCJCDGBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Treatment of Acne Vulgaris

Trifarotene has demonstrated significant efficacy in treating both facial and truncal acne. Two pivotal Phase III clinical trials (PERFECT 1 and PERFECT 2) assessed its safety and effectiveness over a 12-week period:

  • Study Design : Randomized, double-blind, vehicle-controlled trials involving subjects aged 9 years and older.
  • Primary Endpoint : Improvement in acne severity as measured by the Investigator's Global Assessment scale (IGA).
  • Results : Statistically significant improvements were observed in both facial and truncal acne lesions compared to placebo (P < 0.001). The success rates increased from baseline to week 12, with many patients achieving clear or almost clear skin .

Treatment of Congenital Ichthyosis

This compound has also been evaluated for its effectiveness in treating congenital ichthyosis, a genetic skin disorder characterized by dry, scaly skin:

  • Clinical Trials : Studies have shown that this compound cream is safe and well-tolerated, leading to significant improvements in skin condition among affected patients.
  • Long-term Efficacy : A one-year open-label extension study indicated sustained improvement in skin hydration and scaling over time .

Safety Profile

This compound is generally well tolerated with a low incidence of adverse effects. Common side effects include local irritation and dermatitis, which are consistent with other topical retinoids. In long-term studies, no severe adverse events were reported that were directly related to this compound treatment .

Potential Future Applications

Research is ongoing regarding the potential applications of this compound beyond acne and ichthyosis:

  • Non-Melanoma Skin Cancers : Preliminary hypotheses suggest that due to its selective action on RAR-γ, this compound could be beneficial in treating non-melanoma skin cancers and other dermatological conditions such as photoaging and fungal infections .
  • Respiratory and Esophageal Mycosis : Given the expression of RAR-γ in these tissues, there is potential for this compound to be explored as a treatment option for mycoses affecting these areas .

Case Studies and Clinical Evidence

Several case studies have documented the successful use of this compound in patients who were refractory to existing treatments:

  • One notable case involved a patient with severe acne who experienced a marked reduction in lesions after switching to this compound from another topical retinoid.
  • Another study highlighted the successful management of congenital ichthyosis symptoms over an extended treatment period, showcasing the compound's long-term efficacy .

Mécanisme D'action

Target of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ) . It has significantly less activity at RAR-β and RAR-α . RAR-γ is the most common RAR found in the skin .

Mode of Action

This compound exerts its effects via agonism at retinoid receptors . This interaction results in the dimerization of the receptor . The resulting receptor-ligand dimer binds to specific DNA regulatory sequences, known as retinoic acid response elements (RAREs) , in the promoter regions of retinoid-responsive genes .

Biochemical Pathways

The binding of this compound to RAR-γ leads to alterations in downstream gene expression . These alterations are the principal way through which this compound exerts its anti-inflammatory, comedolytic, and depigmenting actions . The activation of RAR-γ by this compound also results in an increased expression of transglutaminase 1, promoting keratinocyte cohesion .

Pharmacokinetics

This compound is a topical retinoid, indicating that it is applied externally and acts primarily on the skin . It is active and stable in keratinocytes but is rapidly metabolized by human hepatic microsomes . This rapid metabolism predicts improved safety for this compound .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of various processes such as epidermal differentiation, proliferation, stress response, and retinoic acid metabolism . It also has a unique ability to modulate cell adhesion, optimize transepidermal water loss, and reduce the activity of membrane metalloendopeptidases .

Action Environment

Environmental factors such as stress and diet can influence the development of acne in susceptible individuals . As this compound is used in the treatment of acne, these factors may also influence its action, efficacy, and stability. Additionally, this compound may result in photosensitivity, so patients should be cautioned to avoid excess sun exposure and to use sunscreen and/or protective clothing if exposure is unavoidable .

Analyse Biochimique

Biochemical Properties

Trifarotene is a potent and selective agonist of RAR-γ . It has significantly less activity at RAR-β and RAR-α . The activation of these receptors leads to the modulation of various genes involved in acne pathogenesis .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those involved in acne pathogenesis . It affects genes involved in cellular migration, inflammation, and reorganization of the cellular matrix . It also downregulates pro-fibrotic macrophages .

Molecular Mechanism

This compound works by binding to retinoic acid receptors, particularly RAR-γ . This binding results in the formation of a receptor-ligand dimer that binds to specific DNA regulatory sequences in the promoter regions of retinoid-responsive genes . This leads to changes in gene expression and ultimately influences the biochemical pathways involved in acne pathogenesis .

Temporal Effects in Laboratory Settings

This compound is rapidly metabolized in human hepatocytes, but remains stable in keratinocytes . Its observed half-life in human keratinocytes is >24 hours, whereas the half-life in human liver microsomes is approximately 5 minutes .

Metabolic Pathways

This compound is rapidly metabolized, primarily by CYP2C9, CYP3A4, CYP2C8, and to a lesser extent, CYP2B6 . This rapid metabolism occurs in human hepatocytes .

Transport and Distribution

This compound penetrates the skin with an exponential distribution from the stratum corneum to the rest of the epidermis and dermis . It also penetrates the pilosebaceous unit . This compound is greater than 99.9% bound to plasma proteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to the nucleus of cells where it binds to retinoic acid receptors and influences gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du trifarotene implique plusieurs étapes clés, notamment l'halogénation, la substitution et les réactions de borylation de Miyaura-Ishiyama. Le processus commence avec l'aniline 2-tert-butyle disponible dans le commerce, qui subit une halogénation et une substitution pour former un intermédiaire clé. Cet intermédiaire est ensuite soumis à une borylation de Miyaura-Ishiyama pour produire du this compound .

Méthodes de production industrielle : La production industrielle du this compound se concentre sur l'optimisation du rendement et de la pureté. Le processus évite les conditions de réaction difficiles et ne nécessite pas de chromatographie sur colonne, ce qui le rend efficace pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le trifarotene subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et aux modifications fonctionnelles.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

    Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

    Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore.

Produits principaux : Le produit principal de ces réactions est le this compound lui-même, qui est ensuite traité pour atteindre la pureté et l'efficacité souhaitées .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

    Chimie : Utilisé comme composé modèle pour l'étude des agonistes sélectifs du RAR-γ.

    Biologie : Étudié pour son rôle dans la différenciation et la prolifération cellulaires.

    Médecine : Principalement utilisé pour le traitement de l'acné vulgaire et de l'ichtyose congénitale.

    Industrie : Utilisé dans la formulation de crèmes dermatologiques et de traitements.

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant sélectivement au RAR-γ et en l'activant. Cette activation conduit à la modulation de l'expression des gènes impliqués dans la différenciation et la prolifération des cellules cutanées. L'action sélective sur le RAR-γ réduit les effets secondaires généralement associés aux autres rétinoïdes qui ciblent plusieurs sous-types de RAR .

Composés Similaires :

    Tretinoïne : Un rétinoïde de première génération avec une activité RAR plus large.

    Adapalène : Un rétinoïde de troisième génération avec une activité sélective sur le RAR-β et le RAR-γ.

    Tazarotène : Un autre rétinoïde de troisième génération avec une activité sur le RAR-β et le RAR-γ.

Unicité du this compound : Le this compound est unique en raison de sa haute sélectivité pour le RAR-γ, ce qui améliore son efficacité et réduit les effets secondaires par rapport aux autres rétinoïdes. Cette sélectivité le rend particulièrement efficace pour le traitement de l'acné vulgaire et de l'ichtyose congénitale .

Comparaison Avec Des Composés Similaires

    Tretinoin: A first-generation retinoid with broader RAR activity.

    Adapalene: A third-generation retinoid with selective RAR-β and RAR-γ activity.

    Tazarotene: Another third-generation retinoid with activity on RAR-β and RAR-γ.

Uniqueness of Trifarotene: this compound is unique due to its high selectivity for RAR-γ, which enhances its efficacy and reduces side effects compared to other retinoids. This selectivity makes it particularly effective for treating acne vulgaris and congenital ichthyosis .

Activité Biologique

Trifarotene is a novel retinoid, specifically a selective agonist of the retinoic acid receptor gamma (RAR-γ), which has gained attention for its therapeutic potential in dermatology, particularly in treating acne vulgaris. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound operates primarily through its action on RAR-γ, leading to several downstream effects:

  • Gene Expression Modulation : Upon binding to RAR-γ, this compound induces dimerization of the receptor, which then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes. This process alters the expression of genes involved in:
    • Epidermal Differentiation and Proliferation : Enhancing keratinocyte turnover and improving skin texture.
    • Inflammation : Exhibiting anti-inflammatory properties by downregulating pro-inflammatory cytokines.
    • Comedolytic Activity : Reducing the formation of comedones by altering keratinization processes and weakening cell adhesion among keratinocytes .
  • Pathway Influences : this compound has been shown to influence pathways related to:
    • Skin Hydration : Inducing peptidyl arginine deiminase 1 and aquaporin-3 channels, thus enhancing skin barrier function.
    • Proteolysis : Downregulating matrix metalloproteinases (MMPs), which are involved in collagen and elastin degradation .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Half-Life : The half-life in human keratinocytes is over 24 hours, while it is rapidly metabolized in liver microsomes with a half-life of approximately 5 minutes. This suggests a favorable safety profile due to minimal systemic exposure .
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8. The systemic absorption is minimal, with significant protein binding (99.9%) .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its efficacy in treating acne:

  • Long-Term Safety and Efficacy Study : A 52-week study involving 453 patients demonstrated that this compound cream (50 µg/g) was effective for both facial and truncal acne. The success rates for Investigator Global Assessment (IGA) improved from 26.6% at Week 12 to 65.1% at Week 52 .
  • Combination Therapy Study : A randomized controlled trial assessed this compound combined with doxycycline for severe acne. Results indicated significant reductions in inflammatory lesions compared to placebo .

Table 1: Summary of Clinical Study Findings

Study TypeDurationPatient CountSuccess Rate (IGA)Adverse Events (%)
Long-Term Safety Study52 weeks45365.1% at Week 5212.6%
Combination Therapy Trial12 weeksNot specifiedSignificant reduction in lesionsNot specified

Safety Profile

This compound is generally well-tolerated:

  • Adverse Effects : Most reported adverse events were mild or moderate and primarily related to local skin irritation during the initial treatment phase . Serious adverse events were rare.
  • Demographics : The majority of participants in clinical trials were adolescents and young adults, indicating its suitability for younger populations .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world scenarios:

  • Case Study on Efficacy : A patient with moderate acne showed a significant reduction in both inflammatory and non-inflammatory lesions after 12 weeks of treatment with this compound cream.
  • Safety Observations : Another case reported mild erythema that resolved after adjusting the frequency of application, underscoring the importance of individualized treatment regimens.

Propriétés

IUPAC Name

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCDACCJCDGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237781
Record name Trifarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene.
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

895542-09-3
Record name 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895542-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifarotene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trifarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

245C
Record name Trifarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifarotene
Reactant of Route 2
Reactant of Route 2
Trifarotene
Reactant of Route 3
Reactant of Route 3
Trifarotene
Reactant of Route 4
Reactant of Route 4
Trifarotene
Reactant of Route 5
Trifarotene
Reactant of Route 6
Reactant of Route 6
Trifarotene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.